molecular formula C17H18N2O2 B2605264 6-[2-(2-Methylphenyl)morpholin-4-yl]pyridine-3-carbaldehyde CAS No. 2411276-88-3

6-[2-(2-Methylphenyl)morpholin-4-yl]pyridine-3-carbaldehyde

Cat. No.: B2605264
CAS No.: 2411276-88-3
M. Wt: 282.343
InChI Key: YNUBXHGXVAJPOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[2-(2-Methylphenyl)morpholin-4-yl]pyridine-3-carbaldehyde is a complex organic compound with a unique structure that combines a pyridine ring, a morpholine ring, and a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[2-(2-Methylphenyl)morpholin-4-yl]pyridine-3-carbaldehyde typically involves multi-step organic reactions. One common method involves the formation of the pyridine ring followed by the introduction of the morpholine and methylphenyl groups through various substitution reactions. The reaction conditions often require the use of catalysts, specific temperatures, and solvents to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is also common to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

6-[2-(2-Methylphenyl)morpholin-4-yl]pyridine-3-carbaldehyde can undergo several types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Various halogenating agents and nucleophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aldehyde group typically yields carboxylic acids, while reduction yields alcohols.

Scientific Research Applications

6-[2-(2-Methylphenyl)morpholin-4-yl]pyridine-3-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-[2-(2-Methylphenyl)morpholin-4-yl]pyridine-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 6-(2-Methylmorpholin-4-yl)pyridine-3-carbaldehyde
  • 2-(2-Methylphenyl)morpholine
  • Pyridine-3-carbaldehyde derivatives

Uniqueness

6-[2-(2-Methylphenyl)morpholin-4-yl]pyridine-3-carbaldehyde is unique due to its specific combination of functional groups and structural features

Properties

IUPAC Name

6-[2-(2-methylphenyl)morpholin-4-yl]pyridine-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2/c1-13-4-2-3-5-15(13)16-11-19(8-9-21-16)17-7-6-14(12-20)10-18-17/h2-7,10,12,16H,8-9,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNUBXHGXVAJPOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2CN(CCO2)C3=NC=C(C=C3)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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